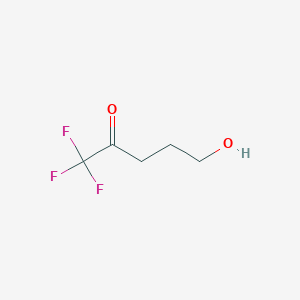

1,1,1-Trifluoro-5-hydroxypentan-2-one

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to 1,1,1-Trifluoro-5-hydroxypentan-2-one involves intricate chemical reactions. For example, the synthesis of 1,5-bis(acetoxymethyl)tricyclo[2.1.0.02,5]pentan-3-one from 1,2-bis(acetoxymethyl)-3-diazoacetylcyclopropene showcases the complexity involved in creating structurally related compounds, highlighting the catalytic role of dirhodium tetra-acetate in intramolecular addition reactions (Irngartinger et al., 1981).

Molecular Structure Analysis

The conformation, molecular structure, and intramolecular hydrogen bonding of closely related compounds such as 1,1,1-trifluoro-5,5-dimethyl-2,4-hexanedione have been extensively studied. These analyses utilize density functional theory calculations and various spectroscopic methods to understand the geometric and electronic structures, revealing the stability of the enol form and the strength of intramolecular hydrogen bonds (Vakili et al., 2012).

Chemical Reactions and Properties

Research on the chemical reactivity and properties of fluorinated compounds, including reactions yielding 3-hydroxy-2,2-difluoroacids, provides insights into the behavior of 1,1,1-Trifluoro-5-hydroxypentan-2-one under various conditions. Theoretical studies and experimental results help understand the mechanisms and outcomes of haloform-type reactions, illustrating the compound's reactivity (Olivella et al., 2005).

Physical Properties Analysis

The investigation of physical properties such as conformation and vibrational assignments provides critical insights. For example, the study of the enol form of 1,1,1-trifluoro-2,4-pentanedione, through density functional theory calculations and spectroscopic analysis, allows for a detailed understanding of the compound's physical characteristics, including its stable conformations and hydrogen bond strength (Zahedi-Tabrizi et al., 2006).

Wissenschaftliche Forschungsanwendungen

Molecular Structure and Intramolecular Hydrogen Bonding

Research has delved into the conformations, molecular structure, keto-enol content, and intramolecular hydrogen bonding of β-diketones similar to 1,1,1-Trifluoro-5-hydroxypentan-2-one. Studies employing density functional theory calculations and experimental spectroscopies (NMR, IR, and Raman) have revealed insights into the geometric and electronic properties of these molecules. It's suggested that such β-diketones predominantly exist in the enol form, with variations in intramolecular hydrogen bond strength influenced by the presence of trifluoro groups (Vakili, Nekoei, Tayyari, Kanaani, & Sanati, 2012).

Synthetic Chemistry

1,1,1-Trifluoro-5-hydroxypentan-2-one serves as a precursor or intermediate in synthetic chemistry. For example, the Wittig olefination process has utilized perfluoroalkyl carboxylic esters to synthesize complex molecules, indicating the role of trifluoro compounds in building more extensive chemical structures (Bégué, Bonnet-Delpon, & Kornilov, 2003).

Fluorinating Agents and Reactions

Compounds similar to 1,1,1-Trifluoro-5-hydroxypentan-2-one have been explored as fluorinating agents, where their reactivity and applications in introducing fluorine atoms into various molecular frameworks have been studied. This is particularly relevant in the development of pharmaceuticals and agrochemicals where fluorine's presence can significantly alter a molecule's biological activity and physical properties (Bergmann & Cohen, 1970).

Analytical Chemistry Applications

In analytical chemistry, derivatives of compounds like 1,1,1-Trifluoro-5-hydroxypentan-2-one have been employed in methodologies for detecting and quantifying elements or other compounds. For instance, the determination of beryllium in natural waters has utilized the electron capture detection of the trifluoroacetone derivative, showcasing the utility of such compounds in sensitive and precise analytical procedures (Measures & Edmond, 1986).

Eigenschaften

IUPAC Name |

1,1,1-trifluoro-5-hydroxypentan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7F3O2/c6-5(7,8)4(10)2-1-3-9/h9H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQUFQHMYHVJCNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)C(F)(F)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001286956 | |

| Record name | 1,1,1-Trifluoro-5-hydroxy-2-pentanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001286956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1,1-Trifluoro-5-hydroxypentan-2-one | |

CAS RN |

121749-66-4 | |

| Record name | 1,1,1-Trifluoro-5-hydroxy-2-pentanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121749-66-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,1-Trifluoro-5-hydroxy-2-pentanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001286956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3,5-Diamino-6-(2-hydroxyethoxy)pyridin-2-yl]oxyethanol](/img/structure/B55968.png)

![2-(6-Methyl-4-oxothieno[2,3-d]pyrimidin-3-yl)propanoic acid](/img/structure/B55978.png)

![2,3-bis[(Z)-octadec-9-enoxy]propyl-trimethylazanium](/img/structure/B56002.png)